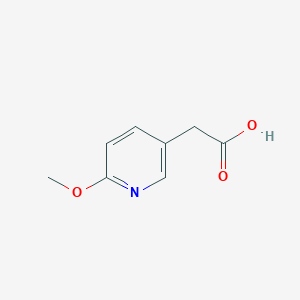

6-Methoxy-3-pyridineacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methoxypyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-3-2-6(5-9-7)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQOMFXXEDWGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474593 | |

| Record name | 6-Methoxy-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902130-87-4 | |

| Record name | 6-Methoxy-3-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902130-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-3-pyridineacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-3-pyridineacetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 6-Methoxy-3-pyridineacetic acid, a key intermediate in pharmaceutical research and development. The following sections detail a plausible synthetic pathway, experimental protocols, and the characterization of the final compound, presenting all quantitative data in structured tables and visualizing workflows for enhanced clarity.

Synthesis of this compound

A viable synthetic route to this compound (III) commences with the commercially available 6-methoxy-3-picoline. The synthesis is a three-step process involving chlorination of the methyl group, followed by cyanation, and culminating in the hydrolysis of the nitrile to the desired carboxylic acid.

Synthetic Pathway

The overall synthetic scheme is as follows:

6-Methoxy-3-pyridineacetic Acid: An Inquiry into its Mechanism of Action

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial Summary: Extensive investigation into the publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the specific mechanism of action for 6-Methoxy-3-pyridineacetic acid. While the compound is commercially available and its chemical properties are documented, there is a notable absence of published research detailing its biological targets, pharmacological effects, and associated signaling pathways. This guide, therefore, serves to summarize the existing chemical information and to contextualize the potential biological activities of this compound by examining related pyridylacetic acid derivatives. The information on related compounds is provided for contextual purposes and should not be directly extrapolated to this compound without experimental validation.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. This information is compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 902130-87-4 | Chemical Supplier Catalogs |

| Molecular Formula | C₈H₉NO₃ | Chemical Supplier Catalogs |

| Molecular Weight | 167.16 g/mol | Chemical Supplier Catalogs |

| Appearance | Off-white to pale yellow solid | Chemical Supplier Catalogs |

| Melting Point | 110-113 °C | Chemical Supplier Catalogs |

| Boiling Point | 316.6 ± 27.0 °C (Predicted) | Chemical Supplier Catalogs |

| Density | 1.246 ± 0.06 g/cm³ (Predicted) | Chemical Supplier Catalogs |

Context from Related Pyridylacetic Acid Derivatives

While data on this compound is scarce, the broader class of pyridylacetic acid derivatives has been investigated in various contexts.

3-Pyridylacetic Acid: A Nicotine Metabolite

3-Pyridylacetic acid, the parent compound lacking the methoxy group, is a known human metabolite of nicotine and other tobacco alkaloids. It is formed through the metabolic degradation of these compounds in the body. Its primary significance in the scientific literature is as a biomarker for tobacco exposure.

Pharmaceutical Intermediates and Potential Therapeutic Applications

Certain pyridylacetic acid derivatives have been explored for their therapeutic potential or are used as intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance:

-

Anti-ulcer Agents: Some 2-pyridylacetic acid derivatives have been investigated for their potential to treat peptic ulcers. These compounds were reported to exhibit a dual action of inhibiting gastric acid secretion and protecting the gastric mucosa.

-

Intermediate for Risedronate Sodium: 3-Pyridylacetic acid hydrochloride serves as a key intermediate in the chemical synthesis of Risedronate sodium, a bisphosphonate used in the treatment of osteoporosis and other bone-related diseases.

Postulated (Hypothetical) Mechanism of Action

Disclaimer: The following proposed mechanism of action is purely speculative and is based on the known activities of structurally related compounds. No direct experimental evidence supports this hypothesis for this compound.

Given the structural similarity to other biologically active small molecules, this compound could potentially interact with various biological targets. The presence of the pyridine ring, a common motif in many pharmaceuticals, and the carboxylic acid group, which can participate in hydrogen bonding and ionic interactions, suggests several possibilities:

-

Enzyme Inhibition: The molecule could act as an inhibitor of enzymes, particularly those involved in metabolic pathways or signaling cascades. The methoxy and acetic acid moieties could confer specificity for the active site of certain enzymes.

-

Receptor Modulation: It is plausible that this compound could bind to cell surface or intracellular receptors, thereby modulating their activity. The nature of such interactions would depend on the specific receptor and the overall three-dimensional structure of the compound.

A hypothetical signaling pathway is depicted below to illustrate a potential, though unverified, mechanism.

Experimental Protocols for Future Investigation

To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following are suggested protocols for key experiments.

Target Identification and Validation

-

Protocol 1: Affinity Chromatography-Mass Spectrometry

-

Synthesize a derivative of this compound with a linker for immobilization on a solid support (e.g., agarose beads).

-

Incubate the immobilized compound with cell lysates or tissue homogenates from a relevant biological system.

-

Wash away non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Validate potential targets using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity.

-

The logical workflow for target identification is illustrated below.

Cellular Assays

-

Protocol 2: Cell Viability/Proliferation Assay

-

Plate cells of interest in 96-well plates.

-

Treat cells with a concentration range of this compound for various time points (e.g., 24, 48, 72 hours).

-

Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

-

Determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).

-

-

Protocol 3: Signaling Pathway Analysis (Western Blotting)

-

Treat cells with this compound at a determined effective concentration.

-

Lyse the cells at different time points post-treatment.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with antibodies against key proteins in suspected signaling pathways.

-

Detect and quantify changes in protein expression or phosphorylation status.

-

Conclusion and Future Directions

Future research should focus on systematic screening and target identification to uncover the biological role of this compound. The experimental protocols outlined in this guide provide a foundational framework for such investigations. Elucidating the mechanism of action of this compound could reveal novel biological pathways and potentially open new avenues for therapeutic intervention. Until such studies are conducted and published, the role of this compound in a biological context remains an open question.

Navigating the Biological Landscape of Methoxy-Pyridineacetic Acid Derivatives: A Technical Whitepaper

A Note to Our Readers: The following technical guide addresses the biological activities of a class of pyridineacetic acid derivatives. Initial research aimed to focus specifically on 6-Methoxy-3-pyridineacetic acid derivatives . However, a comprehensive search of publicly available scientific literature and patent databases revealed a significant scarcity of in-depth data, including quantitative biological activity, detailed experimental protocols, and defined signaling pathways for this specific subclass.

Therefore, to provide a valuable and technically sound resource, this whitepaper broadens its scope to encompass the biological activities of methoxy-substituted phenylpyridineacetic acid derivatives and related analogs . This allows for the inclusion of relevant data from existing patents and research on structurally similar compounds, primarily focusing on their anti-inflammatory and analgesic properties. The principles, experimental methodologies, and potential mechanisms of action discussed herein are presented as a foundational guide for researchers and drug development professionals interested in this chemical space.

Introduction

Pyridineacetic acid derivatives represent a versatile scaffold in medicinal chemistry, with various analogs exhibiting a wide range of biological activities. The introduction of a methoxy substituent on the pyridine ring, in conjunction with other modifications, has been explored for its potential to modulate pharmacological properties. This whitepaper synthesizes the available information on the anti-inflammatory and analgesic activities of methoxy-substituted phenylpyridineacetic acid derivatives, providing a technical overview for researchers and drug development professionals.

Anti-inflammatory and Analgesic Activities

The primary therapeutic potential identified for methoxy-substituted pyridineacetic acid derivatives lies in their anti-inflammatory and analgesic effects. A key patent in this area describes a series of pyridine-3-acetic acid derivatives with substitutions on the pyridine ring and an additional phenyl group, demonstrating their efficacy in preclinical models of inflammation and pain.

Quantitative Biological Data

The following table summarizes the anti-inflammatory and analgesic data for representative methoxy-substituted pyridineacetic acid derivatives as described in the patent literature.

| Compound ID | Structure | R¹ | R³ | Anti-inflammatory Activity (% Inhibition of Carrageenan-induced Edema) | Analgesic Activity (Writhing Test - % Protection) |

| I | 2-(p-methoxyphenyl)-6-methyl-pyridine-3-acetic acid | CH₃ | p-OCH₃ | 45 | 60 |

| II | 2-phenyl-6-methoxy-pyridine-3-acetic acid | OCH₃ | H | 52 | 68 |

| III | 2-(p-chlorophenyl)-6-methoxy-pyridine-3-acetic acid | OCH₃ | p-Cl | 58 | 75 |

Data is derived from preclinical studies and should be interpreted as indicative of potential activity.

Experimental Protocols

The evaluation of the anti-inflammatory and analgesic properties of these compounds typically involves standardized in vivo and in vitro assays.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model assesses the ability of a compound to reduce acute inflammation.

Methodology:

-

Animal Model: Male Wistar rats (150-200g) are used.

-

Groups: Animals are divided into control (vehicle), standard drug (e.g., Indomethacin), and test compound groups.

-

Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally at a specified dose one hour before the induction of inflammation.

-

Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This assay evaluates the peripheral analgesic effect of a compound.

Methodology:

-

Animal Model: Swiss albino mice (20-25g) are used.

-

Groups: Animals are divided into control (vehicle), standard drug (e.g., Aspirin), and test compound groups.

-

Compound Administration: Test compounds and the standard drug are administered orally 30 minutes before the induction of writhing.

-

Induction of Writhing: 0.1 mL of a 0.6% acetic acid solution is injected intraperitoneally.

-

Observation: The number of writhes (abdominal constrictions) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

-

Calculation of Protection: The percentage of protection against writhing is calculated for each group relative to the control group.

Potential Mechanism of Action and Signaling Pathways

The exact mechanism of action for these specific methoxy-substituted pyridineacetic acid derivatives is not fully elucidated in the available literature. However, based on the structure and the observed anti-inflammatory and analgesic effects, it is plausible that they may act through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Figure 1: Postulated inhibitory action on the Cyclooxygenase (COX) pathway.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of these derivatives typically involves multi-step reactions. The structure-activity relationship data, although limited, suggests that the nature and position of substituents on both the pyridine and phenyl rings play a crucial role in their biological activity. For instance, the presence of a methoxy group at the 6-position of the pyridine ring and a halogen on the phenyl ring appears to enhance the anti-inflammatory and analgesic effects.

Figure 2: A generalized workflow for the synthesis of target compounds.

Conclusion and Future Directions

Methoxy-substituted phenylpyridineacetic acid derivatives have demonstrated promising anti-inflammatory and analgesic activities in preclinical models. While the available data provides a foundation for further research, there is a clear need for more in-depth studies to fully characterize their pharmacological profile. Future research should focus on:

-

Elucidating the precise mechanism of action , including their effects on specific enzyme targets and signaling pathways.

-

Expanding the structure-activity relationship studies to optimize potency and selectivity.

-

Conducting comprehensive pharmacokinetic and toxicological profiling to assess their drug-like properties.

The development of novel and effective anti-inflammatory and analgesic agents remains a critical area of research. The methoxy-pyridineacetic acid scaffold represents a promising starting point for the design of new therapeutic candidates. This whitepaper serves as a catalyst for further investigation into this intriguing class of compounds.

Spectroscopic Profile of 6-Methoxy-3-pyridineacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-Methoxy-3-pyridineacetic acid (C₈H₉NO₃, Molecular Weight: 167.16 g/mol ). Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed analysis based on data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar structures, including 3-pyridineacetic acid, 4-methoxyphenylacetic acid, and various methoxypyridine derivatives.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.1 - 8.3 | d | 1H | H-2 (Pyridine) |

| ~7.4 - 7.6 | dd | 1H | H-4 (Pyridine) |

| ~6.7 - 6.9 | d | 1H | H-5 (Pyridine) |

| ~3.9 - 4.1 | s | 3H | -OCH₃ |

| ~3.6 - 3.8 | s | 2H | -CH₂-COOH |

| ~10.0 - 12.0 | br s | 1H | -COOH |

Predicted solvent: DMSO-d₆

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~172 - 174 | -COOH |

| ~162 - 164 | C-6 (Pyridine) |

| ~147 - 149 | C-2 (Pyridine) |

| ~137 - 139 | C-4 (Pyridine) |

| ~122 - 124 | C-3 (Pyridine) |

| ~110 - 112 | C-5 (Pyridine) |

| ~53 - 55 | -OCH₃ |

| ~35 - 37 | -CH₂-COOH |

Predicted solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer)[1][2][3][4] |

| ~2950-3050 | Medium | C-H stretch (Aromatic/Aliphatic)[1][5] |

| ~1700-1725 | Strong | C=O stretch (Carboxylic acid)[1][2] |

| ~1580-1610 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

| ~1450-1500 | Medium | C-H bend (Aliphatic) |

| ~1250-1300 | Strong | C-O stretch (Aryl ether) |

| ~1020-1050 | Medium | C-O stretch (Methoxy group) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity | Assignment |

| 167 | Moderate | [M]⁺ (Molecular ion) |

| 122 | High | [M - COOH]⁺ (Loss of carboxylic acid group)[6][7] |

| 136 | Moderate | [M - OCH₃]⁺ (Loss of methoxy group) |

| 94 | Moderate | [M - COOH - CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[8] For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. For EI, a solid probe may be used. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the molecular weight of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 2-Pyridylacetic Acid Hydrochloride|CAS 16179-97-8 [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

Uncharted Territory: The Therapeutic Potential of 6-Methoxy-3-pyridineacetic Acid Remains Undefined

For researchers, scientists, and drug development professionals investigating the therapeutic landscape of novel chemical entities, 6-Methoxy-3-pyridineacetic acid currently represents a molecule with an unwritten biological story. Despite its availability as a research chemical, a comprehensive review of scientific literature and patent databases reveals a significant lack of public information regarding its specific therapeutic targets, mechanism of action, and overall pharmacological profile.

Currently, no publicly accessible studies provide quantitative data such as IC50, Ki, or EC50 values for this compound against any biological target. Similarly, detailed experimental protocols for evaluating the efficacy or mechanism of this specific compound are not available in the public domain. This absence of data prevents the construction of a detailed technical guide as originally envisioned.

While direct information on this compound is scarce, broader searches into structurally related compounds, specifically "pyridin-3-ylacetic acid derivatives," offer some speculative avenues for potential therapeutic exploration. Patent literature suggests that compounds within this general class have been investigated for at least two distinct therapeutic applications: as inhibitors of HIV integrase and as modulators of the SHP2 enzyme.

Potential, Yet Unconfirmed, Therapeutic Areas Based on Analogous Structures

It is crucial to emphasize that the following potential therapeutic targets are based on the activity of broader chemical classes and there is no direct evidence to suggest that this compound itself shares these activities.

HIV Integrase Inhibition

Several patents disclose pyridin-3-ylacetic acid derivatives as potential inhibitors of HIV integrase, a key enzyme in the lifecycle of the human immunodeficiency virus. Inhibition of this enzyme prevents the viral DNA from integrating into the host cell's genome, thereby halting viral replication.

Below is a generalized signaling pathway illustrating the role of HIV integrase, a potential, though unconfirmed, target for compounds related to this compound.

Caption: Potential inhibition of HIV replication by targeting the integrase enzyme.

SHP2 Inhibition

Another area of investigation for related heterocyclic compounds is the inhibition of Src homology region 2 domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and signaling pathways, such as the RAS-MAPK pathway. Dysregulation of SHP2 has been implicated in various cancers, making it an attractive target for oncological drug development.

The following diagram illustrates the general role of SHP2 in cellular signaling and its potential as a therapeutic target.

Caption: Potential modulation of the RAS-MAPK pathway via SHP2 inhibition.

Future Directions and a Call for Research

The lack of available data on this compound highlights a clear gap in the current scientific knowledge. For researchers in academia and industry, this presents an opportunity. De novo characterization of this compound, including broad-panel screening against various targets, cellular assays to determine functional activity, and subsequent mechanistic studies, would be necessary to uncover its potential therapeutic value.

Until such studies are conducted and their results are published, any discussion of the therapeutic targets of this compound remains speculative and based on the broader context of its chemical class. The scientific community awaits foundational research to define the pharmacological identity of this molecule.

In Silico Modeling of 6-Methoxy-3-pyridineacetic Acid Interactions: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the computational methodologies for modeling the interactions of 6-Methoxy-3-pyridineacetic acid, a compound of interest in medicinal chemistry. While specific targets for this molecule are still under investigation, this paper presents a hypothetical in silico workflow targeting the Cyclooxygenase-2 (COX-2) enzyme, drawing parallels with the known COX-2 inhibitor 6-Methoxy-2-naphthylacetic acid (6-MNA), the active metabolite of nabumetone.[1] The methodologies described herein, including molecular docking and molecular dynamics simulations, offer a robust framework for elucidating potential binding affinities, interaction patterns, and the dynamic behavior of small molecules within a biological target.

Introduction to In Silico Modeling in Drug Discovery

In silico modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient approach to identify and optimize potential drug candidates. By simulating molecular interactions computationally, researchers can predict binding affinities, understand mechanisms of action, and refine molecular structures to enhance efficacy and reduce off-target effects. This guide focuses on the application of these techniques to this compound, a heterocyclic compound with potential therapeutic applications.

Hypothetical Target: Cyclooxygenase-2 (COX-2)

For the purpose of this technical guide, we will consider Cyclooxygenase-2 (COX-2) as a hypothetical target for this compound. COX-2 is a well-validated enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] Its selective inhibition is a key strategy in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.[1] The structural similarity of this compound to known COX-2 inhibitors like 6-MNA makes this a plausible exploratory target.

The expression of COX-2 is induced by inflammatory stimuli. Upon activation, phospholipase A2 releases arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins like PGE2.[1]

Caption: The COX-2 signaling pathway, illustrating the conversion of arachidonic acid to pro-inflammatory prostaglandins.

In Silico Experimental Workflow

The computational investigation of this compound's interaction with a target protein like COX-2 follows a structured workflow. This process involves preparing the ligand and protein structures, performing molecular docking to predict the binding pose, and running molecular dynamics simulations to assess the stability of the complex.[1]

Caption: A typical workflow for in silico analysis of ligand-protein interactions.

Methodologies and Protocols

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for identifying key interacting residues and estimating binding affinity.

Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard).

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Define the binding site on the COX-2 protein, typically based on the location of the co-crystallized ligand or known active site residues.

-

Perform the docking calculation using software like AutoDock Vina or Glide.

-

Analyze the resulting docking poses and scores.

-

MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time.

Protocol:

-

System Setup:

-

Use the best-ranked docking pose of the this compound-COX-2 complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation:

-

Minimize the energy of the entire system to remove steric clashes.

-

Gradually heat the system to physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system under constant pressure (NPT ensemble) to ensure proper density.

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the complex.

-

-

Analysis:

-

Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess stability.

-

Identify key hydrogen bonds and other non-covalent interactions.

-

Data Presentation

The quantitative data generated from these simulations are summarized below.

Table 1: Hypothetical Molecular Docking Results

| Ligand | Docking Score (kcal/mol) | Estimated Ki (µM) | Key Interacting Residues |

| This compound | -8.5 | 0.5 | Arg120, Tyr355, Ser530 |

| 6-MNA (Reference) | -9.2 | 0.2 | Arg120, Tyr355, Ser530 |

Table 2: Hypothetical MD Simulation Stability Metrics

| Complex | Average RMSD (Å) | Average RMSF of Ligand (Å) |

| This compound - COX-2 | 1.8 ± 0.3 | 0.5 ± 0.1 |

| 6-MNA - COX-2 | 1.5 ± 0.2 | 0.4 ± 0.1 |

Table 3: Hypothetical Binding Free Energy Calculations (MM/PBSA)

| Complex | ΔG_bind (kcal/mol) |

| This compound - COX-2 | -35.7 ± 2.1 |

| 6-MNA - COX-2 | -42.5 ± 1.8 |

Logical Relationships in Computational Drug Discovery

The process of in silico drug discovery is a multi-step, iterative process that integrates computational and experimental approaches.

Caption: Logical flow of a computational drug discovery project.

Conclusion

This technical guide has outlined a comprehensive in silico approach for investigating the potential interactions of this compound with a biological target, using COX-2 as a representative example. The described methodologies, from molecular docking to molecular dynamics simulations, provide a powerful framework for generating hypotheses about binding modes and affinities, thereby guiding further experimental validation. While the data presented here is hypothetical, the protocols and workflows are grounded in established computational practices and serve as a valuable resource for researchers in the field of drug discovery.

References

6-Methoxy-3-pyridineacetic Acid: A Versatile Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, fragment-based approaches have emerged as a powerful strategy for the identification of novel lead compounds. Small, low-complexity molecules, or "fragments," that bind to biological targets with high ligand efficiency serve as critical starting points for the development of potent and selective therapeutics. Among the vast chemical space of potential fragments, heterocyclic scaffolds, particularly those containing the pyridine nucleus, have garnered significant attention due to their prevalence in FDA-approved drugs and their capacity for versatile molecular interactions.[1][2] This guide focuses on the utility of 6-Methoxy-3-pyridineacetic acid, a readily accessible and synthetically tractable fragment, as a valuable building block in medicinal chemistry. Its unique combination of a hydrogen bond acceptor in the pyridine ring, a methoxy group that can influence solubility and metabolic stability, and a carboxylic acid handle for straightforward chemical elaboration makes it an attractive starting point for library synthesis and lead optimization. This document will provide a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this fragment, supported by experimental data and protocols to facilitate its use in drug discovery programs.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[3][4] These properties align well with the "Rule of Three," a common guideline for the selection of fragments in drug discovery, which favors compounds with a molecular weight under 300 Da, a cLogP of 3 or less, fewer than 3 hydrogen bond donors, and fewer than 3 hydrogen bond acceptors. The presence of both a hydrogen bond-accepting pyridine nitrogen and a hydrogen bond-donating/accepting carboxylic acid group allows for diverse interactions with biological targets.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [3][4] |

| Molecular Weight | 167.16 g/mol | [3] |

| CAS Number | 902130-87-4 | [3][4] |

| Appearance | Solid | N/A |

| SMILES | COC1=CC=C(C=N1)CC(=O)O | [3] |

Application in Drug Discovery: A Case Study

While direct screening data for this compound as a standalone fragment is not extensively published, the utility of the closely related 6-methoxy-3-pyridinyl moiety has been demonstrated in the development of potent enzyme inhibitors. A notable example is the structure-activity relationship (SAR) study of isothiazolo[4,3-b]pyridines as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C.

Quantitative Biological Data: PIKfyve Inhibition

In a study focused on developing inhibitors for PIKfyve, a series of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines were synthesized and evaluated. Among these, an analog incorporating the 6-methoxy-3-pyridinyl group (compound 7o ) demonstrated significant inhibitory activity. The data highlights the importance of the methoxy substituent and its position on the pyridine ring for target engagement.

| Compound ID | Modification from Core Scaffold | PIKfyve IC₅₀ (µM) |

| 7h | 4-methoxy-3-pyridinyl | 0.59 |

| 7l | 5-methoxy-3-pyridinyl | 0.003 |

| 7o | 6-methoxy-3-pyridinyl | 0.019 |

Data extracted from a study on isothiazolo[4,3-b]pyridine derivatives.[4]

The data clearly indicates that while all methoxy-pyridinyl analogs show activity, the substitution pattern significantly impacts potency, with the 5-methoxy and 6-methoxy analogs being substantially more potent than the 4-methoxy analog.[4] This underscores the value of the 6-methoxy-3-pyridinyl fragment in achieving high-affinity binding.

Experimental Protocols

Synthesis of a 6-Methoxy-3-pyridinyl Derivative

The following is a representative synthetic protocol adapted from the literature for a derivative incorporating the 6-methoxy-3-pyridinyl moiety, which can be further modified to generate a library of analogs.[4] This multi-step synthesis illustrates a practical approach to utilizing building blocks like 6-methoxy-3-ethynylpyridine, a close synthetic precursor to the acetic acid derivative.

Step 1: Synthesis of 3,6-dibromoisothiazolo[4,3-b]pyridine

-

This intermediate can be prepared from commercially available starting materials following established literature procedures.

Step 2: Sonogashira Coupling

-

To a solution of 3,6-dibromoisothiazolo[4,3-b]pyridine (1.0 eq.) in a suitable solvent (e.g., a mixture of toluene and water) is added 6-methoxy-3-ethynylpyridine (1.2 eq.).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), and a copper(I) co-catalyst, such as CuI (0.1 eq.).

-

Add a base, typically an amine such as triethylamine or diisopropylethylamine (2.0 eq.).

-

The reaction mixture is degassed and stirred at an elevated temperature (e.g., 80 °C) under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3-( (6-methoxypyridin-3-yl)ethynyl)-6-bromoisothiazolo[4,3-b]pyridine.

Step 3: Further Functionalization (e.g., Suzuki Coupling)

-

The bromo-substituted intermediate from Step 2 (1.0 eq.) can be further functionalized via a Suzuki coupling reaction.

-

Dissolve the intermediate in a suitable solvent system (e.g., 1,4-dioxane and water).

-

Add the desired aryl or heteroaryl boronic acid or boronic ester (1.5 eq.).

-

Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.1 eq.), and a base, such as sodium carbonate or potassium phosphate (3.0 eq.).

-

The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed.

-

Work-up and purification are performed as described in Step 2 to yield the final product.

Fragment Screening by Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for screening a fragment library, including this compound, against a target protein using SPR.

1. Materials and Reagents:

-

SPR instrument and sensor chips (e.g., CM5).

-

Target protein of interest.

-

Fragment library, including a stock solution of this compound in DMSO.

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

-

Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

-

Amine coupling kit (EDC, NHS, and ethanolamine).

2. Protein Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

Inject the target protein solution in the immobilization buffer to allow for covalent coupling to the sensor surface.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.

3. Fragment Screening:

-

Prepare a dilution series of the fragment library in running buffer. A typical starting concentration for fragment screening is in the range of 100-500 µM.

-

Inject the fragment solutions over the protein and reference flow cells at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time.

-

After each injection, regenerate the sensor surface with a suitable regeneration solution if necessary.

-

Subtract the reference flow cell data from the protein flow cell data to obtain the specific binding signal.

-

Fragments that show a concentration-dependent binding signal are considered hits.

4. Data Analysis:

-

For hit validation, perform a full dose-response analysis to determine the equilibrium dissociation constant (K_D).

-

Fit the steady-state binding data to a 1:1 binding model to calculate the K_D.

Visualizations

Logical Workflow for Fragment-Based Drug Discovery

Caption: A generalized workflow for a fragment-based drug discovery campaign.

PIKfyve Signaling Pathway Involvement

Caption: The role of PIKfyve in cellular signaling and its inhibition.

Conclusion

This compound and its close analogs represent a valuable class of fragments for drug discovery. The pyridine core provides a key interaction point for binding to a variety of biological targets, while the methoxy and acetic acid functionalities offer opportunities for fine-tuning physicochemical properties and for synthetic elaboration. The case study on PIKfyve inhibitors demonstrates the potential of the 6-methoxy-3-pyridinyl moiety to serve as a foundation for the development of highly potent compounds.[4] By leveraging the principles of fragment-based drug discovery and established synthetic and screening methodologies, researchers can effectively utilize this versatile fragment to accelerate the identification and optimization of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for medicinal chemists and drug discovery scientists seeking to explore the potential of this promising chemical scaffold.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 4. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxy-3-pyridineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-3-pyridineacetic acid is a heterocyclic compound belonging to the pyridine class of molecules. Its structure, featuring a methoxy group and an acetic acid moiety on a pyridine ring, makes it a compound of interest in medicinal chemistry and drug discovery. The physicochemical properties of this molecule are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential therapeutic efficacy. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological relevance based on related structures.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. It is important to note that while some experimental data is available, several properties are currently based on predicted values.

| Property | Value | Data Type | Source |

| Molecular Formula | C₈H₉NO₃ | - | [1][2] |

| Molecular Weight | 167.16 g/mol | - | [1][2] |

| Appearance | Off-white to light yellow solid | Experimental | [3] |

| Melting Point | 110 - 113 °C | Experimental | [4] |

| Boiling Point | 316.6 ± 27.0 °C (at 760 Torr) | Predicted | [3] |

| Density | 1.246 ± 0.06 g/cm³ (at 20 °C) | Predicted | [3] |

| pKa | 4.19 ± 0.10 | Predicted | [3] |

| XlogP | 0.6 | Predicted | [5] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on established analytical techniques and can be adapted for the specific analysis of this compound.

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[6]

Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, which is sealed at one end.[7][8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[7][9]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate measurement.[8]

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range represents the melting point of the sample.[8][9]

Determination of Solubility

Solubility is a critical parameter that influences a drug's bioavailability. The following protocol describes a general method for determining the solubility of a compound in various solvents.

Protocol (Gravimetric Method):

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container. The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[10]

-

Quantification: A precise volume of the clear, saturated solution is transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.[10]

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL or g/100 mL).

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Protocol (Shake-Flask Method):

-

Phase Preparation: Equal volumes of 1-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.[11]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is then added.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 30 minutes to 1 hour) to allow for the partitioning of the solute between the two phases. The mixture is then allowed to stand until the two phases have completely separated.[11]

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[12]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[13]

Synthesis of this compound

General Synthetic Approach:

This method involves the activation of a pyridine-N-oxide, followed by nucleophilic substitution with a Meldrum's acid derivative. The resulting intermediate then acts as an electrophile and undergoes ring-opening and decarboxylation to yield the desired pyridylacetic acid derivative.[14]

Caption: General workflow for the synthesis of substituted pyridylacetic acids.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment. For this compound, characteristic signals would be expected for the aromatic protons on the pyridine ring, the methylene protons of the acetic acid group, and the methyl protons of the methoxy group.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule. Distinct signals would be observed for each unique carbon atom in the pyridine ring, the carboxylic acid group, the methylene group, and the methoxy group.

b. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. Key characteristic absorption bands for this compound would include:

-

A broad O-H stretch from the carboxylic acid group (typically around 2500-3300 cm⁻¹).

-

A C=O stretch from the carboxylic acid group (around 1700-1725 cm⁻¹).

-

C-O stretching vibrations from the methoxy group and the carboxylic acid.

-

C=C and C=N stretching vibrations from the pyridine ring (typically in the 1400-1600 cm⁻¹ region).[15]

c. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak would correspond to the molecular weight of this compound (167.16 g/mol ). Fragmentation patterns can help to confirm the structure by showing the loss of specific groups, such as the carboxylic acid or methoxy group.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, the pyridine moiety is a common scaffold in many biologically active compounds, including pharmaceuticals. Derivatives of pyridineacetic acid have been investigated for various therapeutic applications. The presence of the methoxy and carboxylic acid functional groups can influence the molecule's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.

Further research, including in vitro and in vivo studies, is required to elucidate the specific biological effects of this compound and to identify any potential therapeutic applications. A general workflow for assessing biological activity is presented below.

Caption: General workflow for evaluating the biological activity of a compound.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided detailed experimental protocols for the determination of its key properties. While some experimental values are known, further research is needed to determine its precise solubility in various solvents, develop a specific and optimized synthesis protocol, and, most importantly, to investigate its biological activity and potential therapeutic applications. The information and protocols presented herein provide a solid foundation for researchers and scientists to further explore the potential of this intriguing molecule.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 902130-87-4 [m.chemicalbook.com]

- 4. H27966.09 [thermofisher.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova [web.uni-plovdiv.bg]

- 10. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Application of ATR-FTIR and FT-NIR spectroscopy coupled with chemometrics for species identification and quality prediction of boletes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mmrc.caltech.edu [mmrc.caltech.edu]

- 13. researchgate.net [researchgate.net]

- 14. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Pharmacokinetic profile of methoxy-substituted pyridine compounds.

An In-depth Technical Guide on the Pharmacokinetic Profile of Methoxy-Substituted Pyridine Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved drugs.[1] Its utility stems from favorable pharmacokinetic properties and its ability to engage in crucial biological interactions.[1] The strategic addition of a methoxy substituent is a common and effective tactic to modulate a compound's physicochemical properties, thereby optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. Methoxy groups can influence lipophilicity, solubility, metabolic stability, and receptor binding affinity.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetic profile of methoxy-substituted pyridine compounds, detailing the underlying mechanisms, summarizing key quantitative data, and outlining essential experimental protocols for their evaluation.

The Role of Methoxy-Substitution in Modulating Physicochemical Properties

The introduction of a methoxy group to a pyridine ring can significantly alter its electronic and steric properties, which in turn influences its pharmacokinetic behavior. For instance, a methoxy group can tune the basicity of the pyridine nitrogen, which can be crucial for reactions that are sensitive to the nitrogen's lone pair availability.[4] Furthermore, strategic placement of methoxy groups can improve metabolic stability by blocking sites susceptible to metabolism by cytochrome P450 (CYP) enzymes.[3][5]

Lipophilicity and Solubility

Lipophilicity, often measured as the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's ability to cross biological membranes.[6] The methoxy group's impact on lipophilicity can be complex, influencing both aqueous solubility and membrane permeability. While sometimes leading to an increase in the calculated LogP (cLogP), the overall effect on LogD at physiological pH (7.4) must be considered, as the ionization state of the pyridine ring is a major factor.[2][6] Kinetic aqueous solubility is a key parameter that can be improved by the introduction of heteroatoms and substituents like the methoxy group.[2][7]

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins affects its distribution and availability to reach its target site. High PPB can limit the free fraction of the drug, reducing its efficacy. The incorporation of pyridine rings has been explored as a strategy to lower plasma protein binding and consequently enhance central nervous system (CNS) exposure.[8]

Table 1: Physicochemical and In Vitro Properties of Representative Methoxy-Pyridine Compounds

| Compound ID | cLogP | Aqueous Solubility (µM, pH 7.4) | Metabolic Stability (t½ HLM, min) | Reference |

| Compound 22d | 3.5 (approx.) | >50 | - | [2] |

| Hit A | - | 6.9 | - | [7] |

| Hit B | - | 1.4 | 3.0 | [7] |

| Compound 25 | - | - | >60 | [3] |

| Compound 27 | - | - | >60 | [3] |

Note: Data is compiled from multiple sources for illustrative purposes. "-" indicates data not reported in the cited source. cLogP for 22d is an estimation based on its structure.

Pharmacokinetic Profile: ADME

The journey of a drug through the body is defined by its ADME properties. Understanding these is fundamental to designing safe and effective medicines.[9]

Absorption

For orally administered drugs, absorption from the gastrointestinal tract and bioavailability are paramount. Methoxy-substituted pyridine compounds have demonstrated variable but often favorable oral absorption. For example, one novel methoxy-pyridine derivative was estimated to have nearly 90% of the oral dose absorbed, with a resulting bioavailability of 53.7%, indicating a significant first-pass effect.[2] In vitro models like the Caco-2 assay are commonly used to predict intestinal permeability.[10]

Distribution

Following absorption, a compound is distributed throughout the body. The volume of distribution (Vd) provides insight into the extent of tissue penetration. Quantitative whole-body autoradiography in preclinical species can reveal specific tissue accumulation and whether the compound crosses the blood-brain barrier (BBB).[11] Several methoxy-pyridine compounds have been shown to be capable of crossing the BBB to engage their therapeutic targets in the CNS.[2]

Metabolism

Metabolism, primarily occurring in the liver, transforms xenobiotics into more polar, excretable forms.[12]

-

Primary Pathways: Methoxy-substituted pyridines undergo extensive metabolism. Common pathways include oxidation of the pyridine ring or other moieties, followed by Phase II conjugation reactions like glucuronidation or sulfation.[11] A unique but observed pathway involves the oxidative opening of the pyridine ring itself.[11]

-

Role of Cytochrome P450 (CYP) Enzymes: CYP enzymes are the primary drivers of Phase I metabolism for the vast majority of drugs.[13][14] Specific isoforms, such as CYP1A, 2B, and 2E1, have been implicated in the metabolism of methoxy-aryl compounds.[15] The pyridine nitrogen can directly interact with the heme iron of CYP enzymes, which can influence the metabolic profile.[16][17]

-

Metabolic Stability: This is a crucial parameter, often assessed in early discovery using in vitro systems like human liver microsomes (HLM).[12] A short half-life (t½) in HLM assays indicates rapid clearance and potentially poor oral bioavailability.[18] Medicinal chemistry efforts often focus on improving metabolic stability; for instance, replacing a metabolically liable methyl group with a difluoromethyl group or a methoxy group can significantly increase the metabolic half-life.[3]

Excretion

The final step is the elimination of the drug and its metabolites from the body. For many pyridine-containing compounds, feces is the major route of excretion, often accounting for the majority of the administered dose, with renal (urine) and biliary excretion playing secondary roles.[10][11]

Table 2: Summary of In Vivo Pharmacokinetic Parameters for Selected Pyridine Compounds

| Compound ID | Species | Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (F%) | Clearance (mL/min/kg) | Reference |

| GDC-0449 | Rat | Oral | 10 | 2370 | 50900 | - | - | [11] |

| GDC-0449 | Dog | Oral | 2 | 200 | 2580 | - | - | [11] |

| Compound 22d | Mouse | IV | 2 | - | 199 | - | 167 | [2] |

| Compound 22d | Mouse | Oral | 10 | 120 | 214 | 53.7 | - | [2] |

| Compound 20 | Rat | IV | 10 | - | 16000 | - | 10.4 | [10] |

| ZM241385 | Rat | IV | 5 | 1152.0 | 205.8 | - | 406.8 | [19] |

| ZM241385 | Rat | Oral | 5 | 11.2 | 26.9 | Poor | - | [19] |

Note: This table includes pyridine compounds, some of which are methoxy-substituted, to provide a representative range of PK parameters.

Key Experimental Protocols

Standardized protocols are essential for generating reliable and comparable pharmacokinetic data.

Lipophilicity Determination (LogD at pH 7.4)

This protocol determines the distribution coefficient of a compound between an organic and an aqueous phase at physiological pH.

-

Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Separately, saturate n-octanol with the pH 7.4 buffer. Allow the phases to separate for at least 24 hours.[20]

-

Sample Preparation: Dissolve a precisely weighed amount of the test compound in a 50/50 mixture of the pre-saturated n-octanol and buffer phases.

-

Equilibration: Vigorously shake or vortex the sample mixture for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.[21]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, typically HPLC with UV or MS detection.[20][21]

-

Calculation: Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.[12]

-

Reagent Preparation: Prepare an incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4), a stock solution of the test compound (e.g., in DMSO), and a solution of pooled human liver microsomes (HLM). Prepare an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation Setup: In a microplate or microcentrifuge tubes, pre-warm the buffer, microsome solution, and test compound (at a final concentration typically around 1 µM) to 37°C.[16]

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH-generating system to the mixture.[16]

-

Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Immediately stop the reaction in each aliquot by adding a quenching solution, typically ice-cold acetonitrile, often containing an internal standard for analytical purposes.[16]

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[16]

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the rate constant of elimination (k). The in vitro half-life (t½) is calculated as 0.693 / k.

In Vivo Pharmacokinetic Study in Rodents

This study determines the concentration-time profile of a drug in plasma after administration to an animal model.[9][22]

-

Animal Model: Use a suitable rodent species (e.g., Sprague-Dawley rats), often cannulated (e.g., jugular vein) for ease of blood sampling.[9]

-

Formulation and Dosing: Prepare the compound in a suitable vehicle for the intended route of administration (e.g., intravenous bolus and oral gavage). Administer a precise dose based on the animal's body weight.

-

Blood Sampling: Collect serial blood samples from the cannula at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Extract the drug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction) and quantify the concentration using a validated LC-MS/MS method.[19]

-

Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), clearance (CL), volume of distribution (Vd), and terminal half-life (t½). For oral doses, bioavailability (F%) is calculated by comparing the AUCoral to the AUCiv.

Visualized Workflows and Pathways

Diagrams created using Graphviz to illustrate key processes.

Caption: General workflow of a drug's ADME process.

Caption: The catalytic cycle of Cytochrome P450 enzymes.

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion

Methoxy-substituted pyridine compounds represent a valuable and versatile class of molecules in drug discovery. Their pharmacokinetic profiles can be finely tuned through the strategic placement of the methoxy group, which influences key parameters like solubility, metabolic stability, and distribution. A thorough understanding and early assessment of the ADME properties, using the standardized in vitro and in vivo protocols described herein, are critical for the successful development of these compounds into viable clinical candidates. Future research will continue to explore novel substitution patterns and bioisosteric replacements to further optimize the "drug-like" properties of this important chemical scaffold.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. mdpi.com [mdpi.com]

- 8. Pyridine containing M(1) positive allosteric modulators with reduced plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Absorption, distribution, metabolism, and excretion of [¹⁴C]GDC-0449 (vismodegib), an orally active hedgehog pathway inhibitor, in rats and dogs: a unique metabolic pathway via pyridine ring opening [pubmed.ncbi.nlm.nih.gov]

- 12. pharmafocusasia.com [pharmafocusasia.com]

- 13. mdpi.com [mdpi.com]

- 14. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Interaction of ligands with cytochrome P-450. On the 442 nm spectral species generated during the oxidative metabolism of pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. mdpi.com [mdpi.com]

- 20. agilent.com [agilent.com]

- 21. researchgate.net [researchgate.net]

- 22. reactionbiology.com [reactionbiology.com]

Methodological & Application

Application Notes and Protocols: 6-Methoxy-3-pyridineacetic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-methoxy-3-pyridineacetic acid and its derivatives as key building blocks in the synthesis of complex organic molecules, with a particular focus on the development of pharmaceutically active compounds. The protocols detailed herein are based on established synthetic routes and are intended for an audience with a strong background in organic chemistry.

Introduction

Pyridineacetic acid scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of bioactive molecules.[1] The pyridine ring, with its nitrogen atom, can participate in hydrogen bonding and other non-covalent interactions with biological targets, enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] this compound, in particular, offers multiple functional groups that can be strategically manipulated to construct complex molecular architectures. A prominent example of the application of a structurally related precursor is in the synthesis of Etoricoxib, a highly selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation.[2]

Application Example: Synthesis of Etoricoxib

Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[3] The synthesis of Etoricoxib can be achieved through various routes, often employing a pyridine derivative as a key starting material. The following protocols outline a representative synthetic pathway starting from a precursor structurally related to this compound, namely methyl 6-methylnicotinate. This multi-step synthesis highlights the strategic use of this building block to construct the final bipyridyl core of Etoricoxib.

Experimental Protocols

The following protocols describe a common synthetic route to Etoricoxib, involving the formation of a key ketosulfone intermediate followed by cyclization to form the bipyridyl system.

Protocol 1: Synthesis of the Ketosulfone Intermediate

This protocol details the formation of 2-(4-methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone, a critical intermediate in the synthesis of Etoricoxib.

Materials:

-

Methyl 6-methylnicotinate

-

4-(Methylthio)benzyl cyanide

-

Sodium methoxide

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

-

Hydrogen peroxide

-

Sodium tungstate

-

Methanol

-

Toluene

-

n-Heptane

-

Hydrochloric acid

Procedure:

-

Condensation Reaction:

-

In a suitable reaction vessel, mix 1.44g (4.0mmol) of Etoricoxib, 0.60g (4.0mmol) of methyl 6-methylnicotinate, and 0.22g (4.0mmol) of sodium methoxide in 6ml of dichloromethane.[4]

-

Stir the reaction mixture at room temperature for 10 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, slowly add 15ml of water and 15ml of dichloromethane.[4]

-

Separate the layers and extract the aqueous phase with dichloromethane (2 x 15ml).[4]

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[4]

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the intermediate product.[4]

-

-

Alternative Condensation using Potassium tert-butoxide:

-

Oxidation to the Ketosulfone:

-

The methylthio intermediate obtained from the condensation step is then oxidized to the corresponding sulfone.

-

In a reaction flask, dissolve the intermediate in methanol.

-

Add a catalytic amount of sodium tungstate.

-

Slowly add 30% hydrogen peroxide solution while maintaining the temperature between 45-55 °C.[5]

-

After the addition is complete, continue stirring for 1 hour.[5]

-

Add water to the reaction mixture and cool to -5 °C to precipitate the product.[5]

-

Filter the solid, wash with water, and dry to obtain the ketosulfone intermediate.

-

Protocol 2: Cyclization to form Etoricoxib

This protocol describes the final cyclization step to construct the bipyridyl core of Etoricoxib from the ketosulfone intermediate.

Materials:

-

2-(4-methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone (Ketosulfone intermediate)

-

Vinamidinium hexafluorophosphate salt

-

Ammonium acetate

-

n-Propionic acid

-

Methanesulfonic acid

-

Toluene

-

Aqueous ammonia solution

-

Ethyl acetate

-

10% Sodium bicarbonate solution

Procedure:

-

To a solution of the ketosulfone intermediate (10 gm) in toluene (100 ml), add n-propionic acid (30 ml) and methanesulfonic acid (5.7 gm) at 25-35°C.[3]

-

Heat the mixture to 70-75°C to obtain a clear solution.[3]

-

Add vinamidinium hexafluorophosphate (15.9 gm) followed by ammonium acetate (18.7 gm).[3]

-

Reflux the reaction mass for 14-16 hours.[3]

-

After completion, cool the reaction mixture to room temperature.

-

The reaction mixture can be worked up by adding water and extracting with ethyl acetate.[6]

-

The organic layer is then washed with 10% aqueous sodium bicarbonate solution, dried, and concentrated to yield crude Etoricoxib.[6]

-

The crude product can be purified by recrystallization from a suitable solvent such as isopropyl alcohol to obtain pure Etoricoxib.[7]

Quantitative Data Summary

| Step No. | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1a | Condensation | Etoricoxib, Methyl 6-methylnicotinate | Sodium methoxide | Dichloromethane | Room Temp. | 10 | 57.9 | - | [4] |

| 1b | Condensation | Etoricoxib, Methyl 6-methylnicotinate | Potassium tert-butoxide | Tetrahydrofuran | Reflux | 4 | 60.7 | - | [4] |

| 1c | Oxidation | Methylthio intermediate | Hydrogen peroxide, Sodium tungstate | Methanol | 45-55 | 1 | 92.6 | 94.16 | [5] |

| 2 | Cyclization | Ketosulfone intermediate | Vinamidinium salt, Ammonium acetate | Toluene, n-Propionic acid | Reflux | 14-16 | 75.9 | 96.31 | [3][6] |

Visualizations

Experimental Workflow for Etoricoxib Synthesis

Caption: Synthetic workflow for the preparation of Etoricoxib.

Signaling Pathway of COX-2 Inhibition

Caption: Mechanism of action of Etoricoxib as a COX-2 inhibitor.

References

- 1. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis method of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]

- 4. Preparation method of reference substance for synthesizing etoricoxib - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104710349A - Method for purifying etoricoxib - Google Patents [patents.google.com]

- 6. EP2479166A1 - A process for the preparation of etoricoxib - Google Patents [patents.google.com]

- 7. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]

Application Note and Protocol for the Analysis of 6-Methoxy-3-pyridineacetic Acid by High-Performance Liquid Chromatography